molecular formula C18H21N3O3 B2676253 N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1797025-50-3

N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2676253
CAS No.: 1797025-50-3
M. Wt: 327.384
InChI Key: WSSGZCIGEGGHIX-UHFFFAOYSA-N
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Description

N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide: is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy-phenylbutyl group and a pyridinyl group attached to an oxalamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide typically involves the following steps:

    Formation of the Methoxy-Phenylbutyl Intermediate: The initial step involves the preparation of the 2-methoxy-2-phenylbutyl intermediate. This can be achieved through the reaction of 2-phenylbutanol with methanol in the presence of an acid catalyst.

    Coupling with Pyridin-3-ylamine: The intermediate is then reacted with pyridin-3-ylamine to form the desired oxalamide compound. This step usually requires the use of coupling agents such as carbodiimides (e.g., DCC) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxalamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenylbutyl aldehyde, while reduction of the oxalamide moiety may produce a diamine derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for biochemical assays.

    Medicine: The compound’s potential therapeutic properties can be investigated for the development of new drugs. Its interactions with biological targets may lead to the discovery of novel treatments for various diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-2-yl)oxalamide: Similar structure with a pyridin-2-yl group instead of pyridin-3-yl.

    N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-4-yl)oxalamide: Similar structure with a pyridin-4-yl group instead of pyridin-3-yl.

    N1-(2-methoxy-2-phenylbutyl)-N2-(quinolin-3-yl)oxalamide: Similar structure with a quinolin-3-yl group instead of pyridin-3-yl.

Uniqueness

The uniqueness of N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy-phenylbutyl and pyridinyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-3-18(24-2,14-8-5-4-6-9-14)13-20-16(22)17(23)21-15-10-7-11-19-12-15/h4-12H,3,13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSGZCIGEGGHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C(=O)NC1=CN=CC=C1)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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